7-[[(2E,5E)-7-Hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]-2H-1-benzopyran-2-one
Description
7-[[(2E,5E)-7-Hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]-2H-1-benzopyran-2-one is a coumarin derivative characterized by a hydroxy-substituted octadienyloxy side chain. Its molecular formula is C₁₉H₂₂O₄, with an average molecular mass of 314.381 g/mol and a monoisotopic mass of 314.151809 g/mol . The compound features conjugated (2E,5E)-double bonds in the octadienyl moiety and a benzopyran-2-one (coumarin) core. It is registered under CAS RN 144398-46-9 and ChemSpider ID 22943420 . This oxyprenylated coumarin is noted for its structural novelty, representing a unique addition to the phytochemical pool of natural products .
Properties
CAS No. |
144398-46-9 |
|---|---|
Molecular Formula |
C19H22O4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
7-[(2E,5E)-7-hydroxy-3,7-dimethylocta-2,5-dienoxy]chromen-2-one |
InChI |
InChI=1S/C19H22O4/c1-14(5-4-11-19(2,3)21)10-12-22-16-8-6-15-7-9-18(20)23-17(15)13-16/h4,6-11,13,21H,5,12H2,1-3H3/b11-4+,14-10+ |
InChI Key |
ZHQPRJMIAALFHX-ATTWWORZSA-N |
Isomeric SMILES |
C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/C/C=C/C(C)(C)O |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CC=CC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-[[(2E,5E)-7-hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Attachment of the Octadienyl Group: The hydroxy-dimethyl-octadienyl group can be introduced through a series of reactions, including aldol condensation, reduction, and hydroxylation. The specific conditions for these reactions may vary, but they generally involve the use of strong bases, reducing agents, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-[[(2E,5E)-7-hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzopyran ring or the octadienyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different chemical and biological properties.
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-[[(2E,5E)-7-hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-[[(2E,5E)-7-hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound shares a coumarin core with several analogs but differs in substituent groups and side-chain configurations. Key comparisons include:
Key Differences and Implications
Functional Groups: The target compound’s 7-hydroxy group distinguishes it from Auraptene (geranyloxy) and Melicotriphyllin B (hydroperoxy). This hydroxy group may enhance hydrogen bonding and aqueous solubility compared to Auraptene’s nonpolar geranyl chain . Melicotriphyllin B’s hydroperoxy group increases reactivity, making it less stable than the hydroxy-substituted target compound .
Bioactivity: Auraptene exhibits neuroprotective/neuritogenic activity, attributed to its geranyl chain . The target compound’s bioactivity remains underexplored, but its hydroxy group may confer unique antioxidant or enzyme-inhibitory properties . Compounds like 14d and 14e () demonstrate how substituents (e.g., ethanolamine, pyridylamino) influence melting points and solubility, suggesting the target’s hydroxy group could similarly modulate physicochemical behavior .
Synthetic Routes :
- Auraptene and Ostruthine are derived from natural sources or via geranyloxy coupling . The target compound’s synthesis likely involves oxyprenylation of coumarin cores, as seen in related hydroperoxy derivatives () .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
Table 2: Spectroscopic Data Comparison
Biological Activity
The compound 7-[[(2E,5E)-7-Hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]-2H-1-benzopyran-2-one , commonly referred to as a derivative of coumarin, has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 344.4 g/mol. Its structure features a benzopyran moiety with hydroxyl and alkoxy substituents, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24O |
| Molecular Weight | 344.4 g/mol |
| CAS Registry Number | 118584-19-3 |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups enhances electron donation capabilities, contributing to free radical scavenging activity. A study demonstrated that related coumarin derivatives showed a strong correlation between structure and antioxidant capacity, suggesting that the specific arrangement of functional groups in this compound may similarly confer antioxidant effects .
Antimicrobial Activity
A notable area of research has focused on the antimicrobial properties of this compound. It has been shown to exhibit antifungal activity against various pathogens. For instance, a study reported that derivatives of 3,7-dimethyl-2,6-octadienoic acids demonstrated significant inhibition rates against Rhizoctonia solani, suggesting that the structural features of these compounds play a critical role in their efficacy .
Case Studies
- Fungicidal Activity : A recent study synthesized several analogs of 3,7-dimethyl-2,6-octadienoic acids and tested their fungicidal activity. The results indicated that certain compounds exhibited over 90% inhibition against R. solani at concentrations as low as 50 µg/mL .
- Cytotoxic Effects : In vitro studies have shown potential cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in specific cancer cells was highlighted in research involving chalcone derivatives, which share structural similarities with coumarins .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound may neutralize free radicals through hydrogen atom transfer or single electron transfer mechanisms.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in fungal metabolism and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
